molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B1671680 Glycerol CAS No. 56-81-5

Glycerol

Cat. No.: B1671680
CAS No.: 56-81-5
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glycerol, a naturally occurring 3-carbon alcohol in the human body, is the structural backbone of triacylthis compound molecules . It can also be converted to a glycolytic substrate for subsequent metabolism . This compound can influence immune reactions in the body through histamines, increased antibody production, and by enhancing immune cell activity .

Mode of Action

This compound exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation . When this compound is in the intestines, it attracts water into the gut, softening stools and relieving constipation . When this compound is in the blood, it attracts water so that the water stays in the body longer . This might help an athlete exercise for longer .

Biochemical Pathways

This compound is a significant metabolite in living organisms. It is the structural backbone of lipid molecules (triacylglycerols) and is considered to be an important metabolite in living organisms . The this compound also enters the bloodstream and is absorbed by the liver or kidney where it is converted to this compound 3-phosphate by the enzyme this compound kinase, and the resulting this compound 3-phosphate is oxidized to dihydroxyacetone phosphate by the enzyme this compound-3-phosphate dehydrogenase .

Pharmacokinetics

This compound is poorly absorbed and has an onset of action of 15-30 minutes . It is used as a solvent, emollient, pharmaceutical agent, and sweetening agent .

Result of Action

The fatty acids released on triacylthis compound hydrolysis are transported to mitochondria and degraded to acetyl CoA, while the this compound is carried to the liver for further metabolism . In biochemistry, this compound plays a major role in stabilizing enzymes due to the action of polyhydric alcohol functions .

Action Environment

Environmental factors can influence the action of this compound. For instance, in some solution-based pMDIs, this compound is incorporated to modify the aerodynamic particle size distribution of the emitted aerosol droplets . Evidence is emerging that this compound may influence drug distribution (pharmacokinetics) after aerosol particles deposit in the lungs . Other perceptual markers, including thirst sensation and environmental symptoms questionnaire scores, have also been diminished following this compound hyperhydration, suggesting decreased perception of thermal strain .

Biochemical Analysis

Biochemical Properties

Glycerol plays a crucial role in biochemical reactions. It is derived from either synthesis by glyceroneogenesis or hydrolysis of triacylglycerols . This compound in the cells is phosphorylated by this compound kinase (GK) using ATP to form this compound-3-phosphate (G3-P), which is transferred to various metabolic pathways .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The surplus carbohydrate can be converted into long-chain fatty acids and esterified with the three hydroxyl groups of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound dehydratase, a key enzyme in the 1,3-propanediol synthetic pathway, interacts with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound demonstrates stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound has threshold effects and can have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. This compound is a substrate for this compound kinase in the glycerolipid metabolism pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is localized in various subcellular compartments. Its activity or function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparison with Similar Compounds

  • Ethylene Glycol (1,2-ethanediol)
  • Propylene Glycol (1,2-propanediol)

Glycerol’s unique properties and wide range of applications make it an invaluable compound in various fields of science and industry.

Properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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Record name Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID9020663
Record name Glycerol
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Mechanism of Action

When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation. Glycerin decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., Glycerin (glycerol) and sorbitol are hyperosmotic laxatives., When administered rectally, glycerin and sorbitol exert a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexly stimulating evacuation. The extent to which the simple physical distention of the rectum and the hygroscopic and/or local irritant actions are responsible for the laxative effects of some of these drugs is not known. Only extremely high oral doses of sorbitol (25 g daily) or glycerin exert laxative action., /Glycerin/ decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., The physicochemical effects of a series of alkanols, alkanediols and glycerol on erythrocyte shape and hemolysis at 4 and 20 degrees C were examined. We calculated the dielectric constant of the incubation medium, Ds, and the dielectric constant of the erythrocyte membrane Dm in the presence of organic solutes. The ratio Ds/Dm = -38.48 at 20 degrees C defines the normal biconcave shape in a medium without hemolytic agents. A decrease in Ds/Dm favors externalization or internalization with consequent hemolysis. Alkanols and alkanediols convert biconcave erythrocytes into echinocytes, which is accompanied by an increase in the projected surface area. Glycerol converts biconcave erythrocytes into stomatocytes, which was accompanied by a marginal decrease in the projected surface area. Progressive externalization in alkanols and alkanediols or internalization in glycerol resulted in a decrease in the projected surface area and the formation of smooth spheres. The degree of shape change induced was related to the degree of hemolysis and the ratio Ds/Dm. A decrease in temperature reduced both the degree of shape change and hemolysis. .../Thus/ physicochemical toxicity may be a result of a temperature dependent hydrophobic interaction between the organic solutes and the membrane and is best interpreted by the ability of the solutes to change Ds and Dm.
Record name Glycerin
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Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS No.

56-81-5
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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